Entacapone
説明
Structure
3D Structure
特性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046439 | |
| Record name | Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Entacapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetic acid + hydrochloric acid | |
CAS No. |
130929-57-6 | |
| Record name | Entacapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130929-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entacapone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entacapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTACAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ENTACAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Entacapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-163 °C | |
| Record name | ENTACAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of entacapone involves several key steps:
Nitration Reaction: Vanillin is nitrated using glacial acetic acid and 65% nitric acid at 15-30°C for 3-5 hours.
Demethylation Reaction: Nitrovanillin is demethylated using dichloromethane, tetrabutylammonium bromide, anhydrous aluminum chloride, and pyridine.
Condensation Reaction: The final step involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl cyanoacetamide in the presence of piperidine and isopropanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
Nitration: Using glacial acetic acid and nitric acid.
Demethylation: Utilizing dichloromethane and aluminum chloride.
Condensation: Conducted in isopropanol with piperidine as a catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the catechol moiety.
Reduction: The nitro group in this compound can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and cyano groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives at the nitro or cyano positions
科学的研究の応用
Adjunct Therapy for Parkinson's Disease
Entacapone is primarily used as an adjunct to levodopa/carbidopa therapy in patients with Parkinson's disease. Numerous studies have demonstrated its effectiveness in increasing "on" time (periods of good motor function) and reducing "off" time (periods of poor motor function).
- Study Findings : A double-blind, placebo-controlled trial showed that this compound significantly increased mean daily "on" time from 9.5 hours to 10.8 hours while reducing "off" time from 7.0 hours to 5.9 hours . In another study, this compound treatment resulted in improved activities of daily living scores and a reduction in levodopa requirements .
| Study | Patient Group | Increase in "On" Time | Reduction in "Off" Time | Levopoda Dose Reduction |
|---|---|---|---|---|
| Fluctuating PD | +1.3 hours | -1.1 hours | -40 mg | |
| Non-fluctuating PD | +1.2 hours | -0.8 hours | -102 mg |
Quality of Life Improvements
This compound has also been linked to improvements in quality of life metrics for patients with Parkinson's disease. In various trials, significant enhancements were noted in scores related to physical functioning and vitality, as well as overall patient assessments .
- Quality of Life Metrics : The PDQ-39 total score showed improvements in this compound-treated patients compared to placebo groups, indicating better overall health status and reduced distress associated with Parkinsonian symptoms .
Case Study 1: Long-term Efficacy
A one-year open-label study evaluated the long-term effects of this compound on patients with fluctuating Parkinson's disease. Results indicated sustained improvements in both motor function and quality of life over the study period, reinforcing this compound’s role as a critical adjunct therapy .
Case Study 2: Side Effects and Tolerability
A pilot study explored the gastrointestinal side effects associated with this compound use. While some patients reported negative effects such as constipation and drowsiness, these were generally manageable and did not outweigh the benefits gained from improved motor control .
Drug Repositioning Potential
Recent research has also indicated potential new applications for this compound beyond Parkinson's disease treatment. Computational drug repositioning studies suggest that this compound may exhibit antimicrobial properties against certain pathogens, such as Mycobacterium tuberculosis, although further investigation is required to validate these findings .
作用機序
エンタカポンは、カテコール-O-メチルトランスフェラーゼ(COMT)酵素を阻害することによりその効果を発揮します。この阻害は、末梢組織におけるレボドパの分解を防ぎ、脳へのレボドパの利用可能性を高めます。 レボドパの増加はドーパミン作動性活動を強化し、パーキンソン病の症状の緩和に役立ちます .
類似の化合物:
トルカポン: 末梢と中枢の両方で作用する別のCOMT阻害剤。
オピカポン: 作用時間が長く、1日1回の投与が可能な、新しいCOMT阻害剤.
エンタカポンの独自性:
末梢作用: エンタカポンは主に末梢組織で作用し、中枢の副作用のリスクを軽減します。
安全性プロファイル: トルカポンと比較して、特に肝毒性に関して、より優れた安全性プロファイルを持っています.
エンタカポンは、特にレボドパの有効性を高める併用療法において、パーキンソン病の治療における貴重な成分であり続けています。
類似化合物との比較
Comparison with Similar Compounds
Entacapone is compared below with other COMT inhibitors, focusing on efficacy, safety, pharmacokinetics, and structural attributes.
Tolcapone
Tolcapone, another COMT inhibitor, shares therapeutic indications with this compound but differs in key aspects:
- Efficacy : Tolcapone demonstrates approximately twice the efficacy of this compound in prolonging "ON" time, attributed to its higher potency and longer half-life .
- Safety : Tolcapone’s hepatotoxicity risk is linked to mitochondrial dysfunction and higher hepatic exposure (2.5-fold greater than this compound at clinical doses) .
- Structural Differences : Tolcapone’s additional aromatic ring enables stronger cation-π interactions, enhancing its inhibition of tau protein aggregation (IC50: 76.8 µM vs. This compound’s weaker activity) .
Opicapone
Opicapone, a third-generation COMT inhibitor, offers once-daily dosing and improved pharmacokinetics:
- Clinical Utility : Opicapone’s extended duration of action reduces dosing burden, improving adherence in PD patients .
Structural and Functional Analogues
- Tau Aggregation Inhibitors : Tolcapone outperforms this compound in disrupting tau hexapeptide aggregation due to stronger lysine interactions .
Mechanistic and Genetic Considerations
- Metabolism : this compound is glucuronidated more efficiently than tolcapone (UGT1A9 Vmax: 1.3 vs. 0.78 nmol/min/mg), reducing systemic exposure and hepatotoxicity risk .
- Genetic Polymorphisms: The COMT Val158Met polymorphism reduces this compound’s efficacy in ~30% of patients, whereas tolcapone’s effects are less genotype-dependent .
生物活性
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used as an adjunct therapy in the treatment of Parkinson's disease (PD). Its biological activity is characterized by its ability to enhance the pharmacokinetics of levodopa, thereby improving clinical outcomes in patients experiencing motor fluctuations.
This compound works by inhibiting the COMT enzyme, which is responsible for the metabolism of catecholamines, including levodopa. By blocking this enzyme, this compound increases the bioavailability and duration of action of levodopa, leading to improved dopaminergic stimulation in the brain. This mechanism is crucial for patients with PD, particularly those who experience "wearing-off" phenomena.
- Inhibition Potency : In vitro studies demonstrate that this compound exhibits potent inhibition of COMT, with IC50 values ranging from 0.01 µM in rat brain tissues to 0.16 µM in rat liver tissues .
- Pharmacokinetics : The drug is rapidly absorbed with peak plasma concentrations occurring approximately one hour post-administration and has an absolute bioavailability of about 35% .
Clinical Efficacy
Numerous clinical studies have assessed the efficacy of this compound in improving motor function in PD patients:
- One-Year Open-Label Study : In a study involving 149 patients, those treated with this compound reported increased "on" time and improved Clinical Global Impression (CGI) scores over one year, although dropout rates were significant due to perceived ineffectiveness and side effects .
- Randomized Controlled Trials : A six-month placebo-controlled trial showed that this compound significantly increased daily "on" time from 9.5 hours to 10.8 hours while reducing "off" time from 7.0 hours to 5.9 hours .
Side Effects and Tolerability
This compound is generally well tolerated, but some patients experience side effects such as gastrointestinal disturbances, dyskinesia, and psychiatric symptoms. In clinical trials, these side effects contributed to discontinuation rates .
Comparative Studies
The following table summarizes key findings from various studies on the efficacy and tolerability of this compound compared to placebo:
| Study Type | Duration | Patients | Key Findings |
|---|---|---|---|
| Open-Label Study | 1 year | 149 | Increased "on" time; CGI score improvement; significant dropout rate |
| Randomized Controlled Trial | 6 months | 200 | Increased "on" time (from 9.5 to 10.8 hrs); reduced "off" time (from 7.0 to 5.9 hrs) |
| Placebo-Controlled Trial | 6 months | 120 | Significant improvement in ADL scores; higher levodopa rescue requirement in placebo group |
Pharmacokinetics and Metabolism
This compound undergoes extensive hepatic metabolism primarily through glucuronidation, with renal excretion being a major elimination pathway . It shows high protein binding (approximately 98%), primarily to serum albumin, which influences its distribution and pharmacokinetic profile .
Q & A
Q. Methodological Guidance
- Standardize dosing intervals and dietary restrictions (e.g., protein intake affects L-dopa absorption).
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite quantification.
- Report inter- and intra-subject variability using coefficients of variation (CV%) .
How should researchers address ethical considerations in this compound trials involving vulnerable populations?
Advanced Research Focus
Incorporate Institutional Review Board (IRB) protocols for informed consent, emphasizing hepatotoxicity risks. For cognitively impaired patients, use legally authorized representatives (LARs) and document decision-making capacity via MacCAT-CR assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
